molecular formula C10H14ClNO2 B14664008 Chloroethene; 1-(2-methylpropyl)pyrrole-2,5-dione CAS No. 42317-05-5

Chloroethene; 1-(2-methylpropyl)pyrrole-2,5-dione

Cat. No.: B14664008
CAS No.: 42317-05-5
M. Wt: 215.67 g/mol
InChI Key: ZCUWEHINPJOQHI-UHFFFAOYSA-N
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Description

Chloroethene; 1-(2-methylpropyl)pyrrole-2,5-dione is a chemical compound with the molecular formula C10H14ClNO2 and a molar mass of 215.67666 g/mol . This compound is known for its unique structure, which combines a chloroethene group with a pyrrole-2,5-dione moiety substituted with a 2-methylpropyl group. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloroethene; 1-(2-methylpropyl)pyrrole-2,5-dione typically involves the reaction of chloroethene with 1-(2-methylpropyl)pyrrole-2,5-dione under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Chloroethene; 1-(2-methylpropyl)pyrrole-2,5-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Chloroethene; 1-(2-methylpropyl)pyrrole-2,5-dione has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Chloroethene; 1-(2-methylpropyl)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Chloroethene; 1-(4-methylphenyl)pyrrole-2,5-dione
  • Chloroethene; 1-(2-ethylpropyl)pyrrole-2,5-dione
  • Chloroethene; 1-(2-methylbutyl)pyrrole-2,5-dione

Uniqueness

Chloroethene; 1-(2-methylpropyl)pyrrole-2,5-dione is unique due to its specific substitution pattern and the presence of both chloroethene and pyrrole-2,5-dione moieties. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

42317-05-5

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

chloroethene;1-(2-methylpropyl)pyrrole-2,5-dione

InChI

InChI=1S/C8H11NO2.C2H3Cl/c1-6(2)5-9-7(10)3-4-8(9)11;1-2-3/h3-4,6H,5H2,1-2H3;2H,1H2

InChI Key

ZCUWEHINPJOQHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C=CC1=O.C=CCl

Related CAS

42317-05-5

Origin of Product

United States

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